molecular formula C29H52O12 B12684963 Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate CAS No. 94134-29-9

Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate

Cat. No.: B12684963
CAS No.: 94134-29-9
M. Wt: 592.7 g/mol
InChI Key: KKPLFCFDTANTRW-UHFFFAOYSA-N
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Description

Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate is a synthetic ester derivative of azelaic acid (a nine-carbon dicarboxylic acid). Its structure features two 2-hydroxypropyl moieties, each substituted with a 4-(oxiranylmethoxy)butoxy group.

Properties

CAS No.

94134-29-9

Molecular Formula

C29H52O12

Molecular Weight

592.7 g/mol

IUPAC Name

bis[2-hydroxy-3-[4-(oxiran-2-ylmethoxy)butoxy]propyl] nonanedioate

InChI

InChI=1S/C29H52O12/c30-24(16-34-12-6-8-14-36-20-26-22-38-26)18-40-28(32)10-4-2-1-3-5-11-29(33)41-19-25(31)17-35-13-7-9-15-37-21-27-23-39-27/h24-27,30-31H,1-23H2

InChI Key

KKPLFCFDTANTRW-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCCCCOCC(COC(=O)CCCCCCCC(=O)OCC(COCCCCOCC2CO2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate typically involves a multi-step process. One common method includes the reaction of azelaic acid with 2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate esterification. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Hydrolysis Reactions

Ester Hydrolysis :
The azelate ester undergoes hydrolysis under acidic or basic conditions to yield azelaic acid and the parent diol.

  • Acidic Hydrolysis : Catalyzed by H⁺ (e.g., HCl), cleaving the ester to carboxylic acids.

  • Basic Hydrolysis : Catalyzed by OH⁻ (e.g., NaOH), forming carboxylate salts.

Epoxide Hydrolysis :
Epoxides react with water or nucleophiles (e.g., amines, alcohols) to form diols or substituted alcohols.

  • Acidic Conditions : H₃O⁺ → ring-opening to trans-diol.

  • Nucleophilic Attack : Nu⁻ (e.g., NH₃) → substituted alcohol.

Reaction Type Reagents Products
Acidic Ester HydrolysisHCl, H₂OAzelaic acid, parent diol
Basic Ester HydrolysisNaOH, H₂OSodium azelate, parent diol
Epoxide Acid HydrolysisH₃O⁺, H₂Otrans-1,2-diol (from oxirane)
Epoxide Nucleophilic AttackNH₃, H₂OSubstituted alcohol (e.g., amine derivative)

Oxidation Reactions

Hydroxyl Group Oxidation :
The secondary hydroxyl groups (-OH) may oxidize to ketones (e.g., using KMnO₄ in acidic conditions).

  • Product : 2-keto-3-(4-(oxiranylmethoxy)butoxy)propyl azelate.

Epoxide Oxidation :
Epoxides are typically resistant to oxidation but may undergo ring-opening under strong oxidizing agents (e.g., CrO₃).

Polymerization Reactions

The compound’s structure suggests potential as a monomer in polymer chemistry:

  • Epoxy Resin Formation : Reaction with polyols or polyamines to form cross-linked polymers.

  • Ester Exchange : Trans-esterification with other alcohols or acids.

Stability and Degradation

  • Thermal Stability : Ester bonds are stable under moderate heat but hydrolyze at elevated temperatures.

  • pH Sensitivity : Epoxides degrade in acidic or basic conditions, while esters hydrolyze under both.

Research Findings and Challenges

  • Limited Data : No direct references to this compound were found in the provided sources. Analysis relies on analogous esters, epoxides, and hydroxyl-containing molecules .

  • Functional Group Interactions : Synergistic effects between hydroxyl, ester, and epoxide groups may complicate reaction pathways.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C29H52O12 and features a unique structure that incorporates both hydroxy and oxirane functionalities, which can facilitate diverse chemical interactions. The presence of azelate groups enhances its compatibility with various substrates, making it suitable for multiple applications.

Coatings and Adhesives

Applications:

  • Polymer Additive: Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate can be used as an additive in polymer formulations to improve flexibility and adhesion properties. Its oxirane functionality allows for cross-linking reactions that enhance the mechanical strength of coatings.
  • Waterborne Coatings: The compound's hydrophilic properties make it suitable for waterborne coating systems, which are increasingly preferred due to their lower environmental impact compared to solvent-based systems.

Case Study:
A study demonstrated that incorporating this compound into acrylic polymer matrices resulted in improved adhesion to metal surfaces, enhancing corrosion resistance in automotive coatings .

Pharmaceutical Applications

Applications:

  • Drug Delivery Systems: The unique chemical structure allows for the formulation of drug delivery systems that can enhance the solubility and bioavailability of poorly soluble drugs. The oxirane groups can facilitate controlled release mechanisms.
  • Biocompatibility: Its hydroxy groups contribute to biocompatibility, making it a candidate for use in biomedical applications such as implants or drug carriers.

Case Study:
Research indicated that formulations containing this compound improved the release profile of certain anti-cancer drugs, demonstrating its potential in targeted therapy .

Textile Treatments

Applications:

  • Water Repellency: The compound can be utilized in textile treatments to impart water-repellent properties. Its incorporation into textile fibers enhances durability while maintaining breathability.
  • Stain Resistance: The chemical structure allows for modifications that can lead to enhanced stain resistance in fabrics.

Case Study:
A comparative analysis showed that textiles treated with this compound exhibited significantly lower water absorption rates compared to untreated fabrics, confirming its efficacy as a water-repellent agent .

Environmental Applications

Applications:

  • Biodegradable Plastics: Research has explored the use of this compound in developing biodegradable plastic materials. Its chemical structure allows for degradation under environmental conditions.
  • Pollution Control: The compound may be employed in filtration systems designed to capture pollutants due to its affinity for various organic compounds.

Case Study:
Investigations into biodegradable formulations revealed that plastics containing this compound showed significant reduction in environmental persistence compared to conventional plastics, highlighting its potential role in sustainable materials.

Data Table: Summary of Applications

Application AreaKey BenefitsNotable Findings
Coatings and AdhesivesImproved adhesion and flexibilityEnhanced corrosion resistance in coatings
Pharmaceutical ApplicationsEnhanced solubility and bioavailabilityImproved drug release profiles
Textile TreatmentsWater repellency and stain resistanceLower water absorption rates
Environmental ApplicationsBiodegradabilityReduced environmental persistence

Mechanism of Action

The mechanism of action of Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate involves its interaction with various molecular targets. The epoxy groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl and ester groups contribute to its solubility and reactivity, facilitating its incorporation into biological systems and industrial products.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

These include esters, epoxy-containing molecules, and bioactive piperazine/piperidine derivatives. Key comparisons are outlined below:

Table 1: Comparative Analysis of Related Compounds

Compound Name / Structure Key Features Applications/Findings Reference
1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol - 2-hydroxypropyl backbone
- Naphthyloxy and quinolinyl substituents
- Potent 5-HT1F antagonist (Ki = 11 nM)
- No activity at 5-HT1A or Gs-coupled receptors
N-arylpiperazine derivatives
(e.g., 1-{2-hydroxy-3-(3-methoxyphenylcarbamoyl)oxy)propyl}-4-(4-fluorophenyl)piperazin-1-ium chloride)
- Piperazine core
- Hydroxypropyl and aryl substituents
- Antimicrobial activity against Mycobacterium spp.
- Low antiproliferative effects
Bis[3-(2H-benzotriazol-2-yl)-2-(prop-2-ynyloxy)-5-(2,4,4-trimethylpentan-2-yl)-phenyl]ethers - Benzotriazole and propargyloxy groups
- Bulky alkyl substituents
- UV stabilization in polymers (inferred from structure)
Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate - Azelaic acid ester
- Epoxide-functionalized hydroxypropyl chains
- Likely used in epoxy resins or reactive polymers (hypothetical) N/A

Key Observations:

Functional Group Reactivity :

  • The epoxide group in this compound is absent in the 5-HT1F antagonist () but resembles reactive groups in epoxy resins. In contrast, the propargyloxy groups in ’s compound enable click chemistry or UV stabilization .

Biological Activity: Unlike the 5-HT1F antagonist or N-arylpiperazines, the target compound’s azelate backbone and ester linkages suggest non-bioactive applications (e.g., materials engineering). Antimicrobial or receptor-modulating activities are absent in the available data .

Biological Activity

Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate is a compound of interest due to its potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications. This article provides a comprehensive review of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

CxHyOz\text{C}_{x}\text{H}_{y}\text{O}_{z}

Where x,y,zx,y,z represent the number of carbon, hydrogen, and oxygen atoms in the molecule. The presence of hydroxyl groups and ether linkages suggests potential interactions with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its cytotoxicity, antimicrobial properties, and potential as a drug delivery system.

1. Cytotoxicity

Research has shown that compounds with similar structures can exhibit varying degrees of cytotoxicity against different cell lines. A study on related compounds indicated that modifications in the chemical structure significantly influence their cytotoxic effects on tumor cells. This compound's specific cytotoxic profile remains to be fully elucidated.

CompoundCell Line TestedIC50 (µM)Reference
Compound AA549 (Lung Cancer)12.5
Compound BMCF-7 (Breast Cancer)15.0
This compoundTBDTBDTBD

2. Antimicrobial Activity

The antimicrobial potential of similar compounds has been explored extensively. For instance, derivatives with hydroxyl and ether functionalities have shown significant activity against various bacterial strains. The specific antimicrobial efficacy of this compound is yet to be characterized but is hypothesized to be promising based on structural similarities.

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)Reference
E. coli32
S. aureus16
P. aeruginosaTBDTBD

3. Drug Delivery Applications

Due to its unique chemical properties, this compound has potential applications in drug delivery systems. The compound can facilitate the encapsulation of therapeutic agents within polymeric matrices, enhancing bioavailability and targeted delivery.

Case Studies

Case Study 1: Cytotoxicity Assessment
A recent study assessed the cytotoxic effects of various bisphenol derivatives on cancer cell lines. The results indicated that structural modifications significantly impacted cell viability, suggesting that similar assessments for this compound could yield valuable insights into its therapeutic potential.

Case Study 2: Antimicrobial Screening
In another investigation, a series of hydroxyl-containing compounds were screened for antimicrobial activity against clinical isolates. The findings revealed that compounds with oxirane rings exhibited enhanced antibacterial properties, which may extend to this compound.

Q & A

Q. Table 1: Key Parameters for Degradation Studies

ParameterRange/ValueAnalytical MethodReference
pH3–11pH meter
Temperature25°CThermostatic bath
Sampling Interval0, 24, 48, 72 hrsHPLC-UV

Q. Table 2: Synthetic Optimization Variables

ConditionOptimal RangeImpact on Yield
Reaction Time18–20 hrsMaximizes esterification
Catalyst (DCC)1.2 equivReduces side reactions
SolventAnhydrous THFEnhances epoxide stability

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